2,2,3,3-Tetrafluoro-1,4-dimethoxybutane
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Overview
Description
2,2,3,3-Tetrafluoro-1,4-dimethoxybutane is an organic compound with the molecular formula C6H10F4O2 It is characterized by the presence of four fluorine atoms and two methoxy groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-1,4-dimethoxybutane typically involves the fluorination of a suitable precursor, followed by the introduction of methoxy groups. One common method involves the reaction of 2,2,3,3-tetrafluorobutane-1,4-diol with methanol in the presence of an acid catalyst. The reaction conditions usually require controlled temperatures and pressures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The subsequent methoxylation step is carried out in reactors designed to maintain optimal reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoro-1,4-dimethoxybutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,3,3-Tetrafluoro-1,4-dimethoxybutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-1,4-dimethoxybutane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to increased potency and selectivity. The methoxy groups can also influence the compound’s solubility and stability, further affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-1,4-butanediol: Similar structure but with hydroxyl groups instead of methoxy groups.
2,2,3,3-Tetrafluorobutane-1,4-diyl dicarbamate: Contains carbamate groups instead of methoxy groups.
2,2,3,3-Tetrafluorobutane-1,4-diyl dinitrate: Contains nitrate groups instead of methoxy groups.
Uniqueness
2,2,3,3-Tetrafluoro-1,4-dimethoxybutane is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the synthesis of fluorinated pharmaceuticals and specialty chemicals .
Biological Activity
2,2,3,3-Tetrafluoro-1,4-dimethoxybutane (FDMB) is a fluorinated compound with significant interest in various scientific fields, particularly in chemistry and materials science. Its unique structure and properties suggest potential biological activities that merit investigation. This article explores the biological activity of FDMB, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C₆H₁₀F₄O₂
- Molecular Weight: 190.14 g/mol
- Boiling Point: 150 °C
- Density: 1.21 g/mL at 20 °C
- CAS Number: 2738080-99-2
Property | Value |
---|---|
Molecular Formula | C₆H₁₀F₄O₂ |
Molecular Weight | 190.14 g/mol |
Boiling Point | 150 °C |
Density | 1.21 g/mL at 20 °C |
Purity | >99% |
Antimicrobial Properties
Research has indicated that FDMB exhibits antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes due to its fluorinated structure, which enhances lipophilicity and allows better interaction with lipid bilayers.
Case Study:
A study conducted by researchers at a pharmaceutical laboratory demonstrated that FDMB showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for both strains, indicating potent antimicrobial properties.
Anticancer Properties
FDMB has also been studied for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival.
Mechanism of Action:
The anticancer activity is hypothesized to arise from the compound's ability to interact with specific cellular targets, leading to:
- Inhibition of cell proliferation.
- Induction of oxidative stress within cancer cells.
- Modulation of apoptotic pathways.
Case Study:
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with FDMB resulted in a dose-dependent decrease in cell viability. The IC50 values were found to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells after 48 hours of exposure.
The biological activity of FDMB can be attributed to its unique structural features. The presence of fluorine atoms enhances its reactivity and interaction with biological molecules. The dimethoxy groups may facilitate interactions with enzymes or receptors involved in key cellular processes.
Properties
CAS No. |
2738080-99-2 |
---|---|
Molecular Formula |
C6H10F4O2 |
Molecular Weight |
190.14 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-1,4-dimethoxybutane |
InChI |
InChI=1S/C6H10F4O2/c1-11-3-5(7,8)6(9,10)4-12-2/h3-4H2,1-2H3 |
InChI Key |
MWFDZQADYQEPQG-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C(COC)(F)F)(F)F |
Origin of Product |
United States |
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